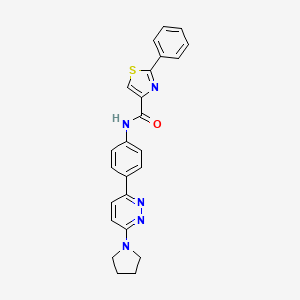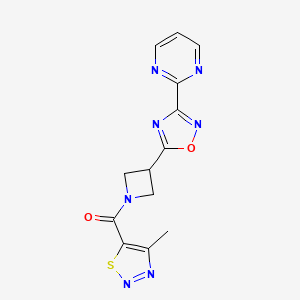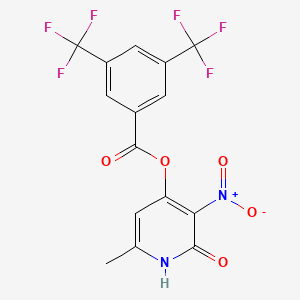![molecular formula C19H30BN3O3 B2406341 2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 2057450-00-5](/img/structure/B2406341.png)
2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” appears to contain several functional groups, including a piperazine ring, a phenyl ring, and a boronic ester . Piperazine rings are often found in pharmaceuticals and are known for their versatility in drug design . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of a piperazine ring might make the compound basic, and the boronic ester could potentially make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound is utilized in the synthesis of various derivatives and analogues, showcasing its versatility in chemical synthesis. A study demonstrated its use in the synthesis of boric acid ester intermediates with benzene rings. These compounds were subjected to structural characterization and conformational analyses through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. Density functional theory (DFT) was also employed to further investigate the molecular structures, revealing consistency between the DFT optimized structures and the crystal structures determined by X-ray diffraction. This indicates the compound's potential in the field of crystallography and computational chemistry for molecular structure analysis (Huang et al., 2021).
Biological Activity
The compound's derivatives have been explored for various biological activities, highlighting its potential in medicinal chemistry. For instance, certain derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds exhibited significant antifungal activity against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weaker than expected (Yurttaş et al., 2015).
Spectroscopy and Molecular Analysis
The compound and its derivatives have been the subject of detailed spectroscopic analysis and theoretical calculations. One study involved the synthesis of certain derivatives and their characterization through spectroscopic methods such as FT-IR, NMR, and MS. Additionally, DFT and TD-DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular properties such as molecular electrostatic potential and frontier molecular orbitals. This underscores the compound's relevance in the field of spectroscopy and theoretical chemistry for studying molecular properties and behavior (Wu et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-7-6-8-16(13-15)21-17(24)14-23-11-9-22(5)10-12-23/h6-8,13H,9-12,14H2,1-5H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGCAVJDFIXGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)
![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)


![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-4-carboxamide](/img/structure/B2406272.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)
![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)
![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)